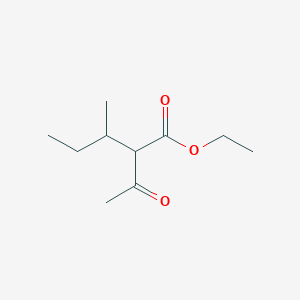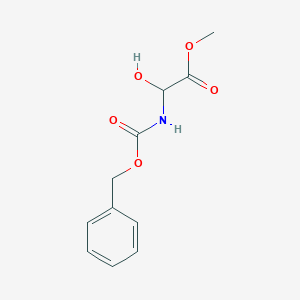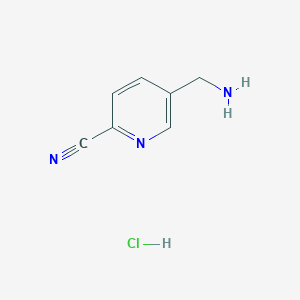![molecular formula C15H15NO2 B182376 N-[3-(Benzyloxy)phenyl]acetamide CAS No. 81499-32-3](/img/structure/B182376.png)
N-[3-(Benzyloxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Benzyloxy)phenyl]acetamide, also known as BPA, is a chemical compound that has been widely used in scientific research due to its unique properties. BPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 121-123°C. BPA is primarily used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
N-[3-(Benzyloxy)phenyl]acetamide has been shown to act as a nucleophile in various reactions due to the presence of the benzyl ether group. N-[3-(Benzyloxy)phenyl]acetamide can also act as a Lewis base due to the presence of the carbonyl group. The reactivity of N-[3-(Benzyloxy)phenyl]acetamide can be controlled by modifying the substituents on the benzene ring.
Efectos Bioquímicos Y Fisiológicos
N-[3-(Benzyloxy)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects. N-[3-(Benzyloxy)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines and to have anti-inflammatory effects. N-[3-(Benzyloxy)phenyl]acetamide has also been shown to have antifungal activity and to inhibit the growth of various plant pathogens. Additionally, N-[3-(Benzyloxy)phenyl]acetamide has been shown to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(Benzyloxy)phenyl]acetamide in lab experiments is its versatility as a building block for the synthesis of various organic compounds. N-[3-(Benzyloxy)phenyl]acetamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of using N-[3-(Benzyloxy)phenyl]acetamide is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
For the use of N-[3-(Benzyloxy)phenyl]acetamide in scientific research include the development of novel pharmaceuticals, agrochemicals, and materials, as well as further studies on its biochemical and physiological effects.
Métodos De Síntesis
There are several methods for synthesizing N-[3-(Benzyloxy)phenyl]acetamide, including the reaction of 3-hydroxybenzaldehyde with benzyl bromide and subsequent reaction with acetic anhydride. Another method involves the reaction of 3-bromoanisole with benzylamine and subsequent reaction with acetic anhydride. Both methods require careful handling of the reactants and purification steps to obtain high yields of pure N-[3-(Benzyloxy)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[3-(Benzyloxy)phenyl]acetamide has been widely used in scientific research as a building block for the synthesis of various organic compounds. N-[3-(Benzyloxy)phenyl]acetamide has been used in the synthesis of pharmaceuticals, including anti-inflammatory agents, antitumor agents, and antifungal agents. N-[3-(Benzyloxy)phenyl]acetamide has also been used in the synthesis of agrochemicals, including herbicides and insecticides. Additionally, N-[3-(Benzyloxy)phenyl]acetamide has been used in the synthesis of materials, including polymers and liquid crystals.
Propiedades
Número CAS |
81499-32-3 |
|---|---|
Nombre del producto |
N-[3-(Benzyloxy)phenyl]acetamide |
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
N-(3-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16-14-8-5-9-15(10-14)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,16,17) |
Clave InChI |
PDNSFYMVNJVMGR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



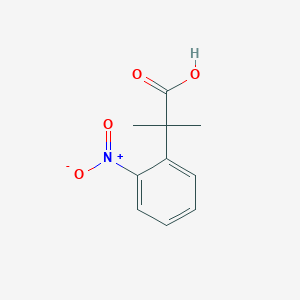
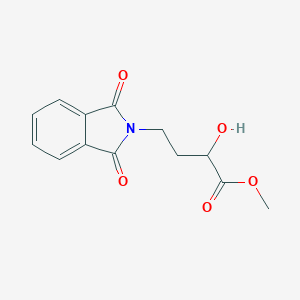
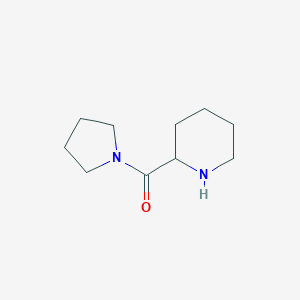
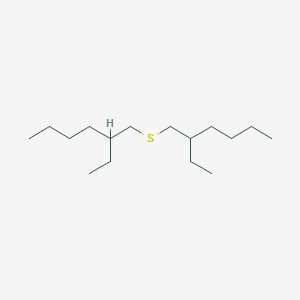


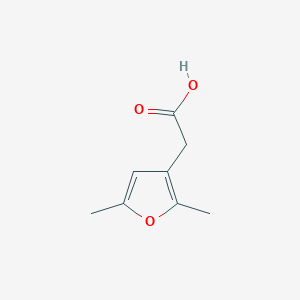

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
